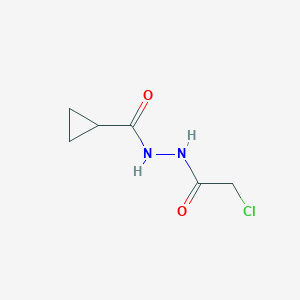![molecular formula C10H11ClN2O3 B1439098 Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate CAS No. 1146292-48-9](/img/structure/B1439098.png)
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate
Descripción general
Descripción
“Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate” is a chemical compound with the CAS Number: 1146292-48-9 . It has a molecular weight of 242.66 . The IUPAC name for this compound is methyl {[(3-chloroanilino)carbonyl]amino}acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate” is 1S/C10H11ClN2O3/c1-16-9(14)6-12-10(15)13-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H2,12,13,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate” is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticalsMethyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate can be utilized in the synthesis of these compounds, which are crucial for developing treatments for cancer, microbial infections, and various disorders .
Development of Alkaloid-Based Drugs
Alkaloids contain indole structures that are essential for their biological activity. This compound can serve as a precursor in the construction of alkaloid molecules, potentially leading to new therapeutic agents .
Research in Cell Biology
Given its role in synthesizing biologically active molecules, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate could be used in cell biology research to study cell function and pathology, particularly in understanding disease mechanisms .
Organic Chemistry Methodology
This compound may be involved in developing new organic synthesis methods, contributing to the field of green chemistry and catalysis, which aims to create more environmentally friendly and sustainable chemical processes .
Chemical Characterization and Analysis
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate: can be a subject of study for its physical and chemical properties, aiding in the advancement of analytical techniques in chemistry.
Material Science
Pharmacological Studies
Biochemical Research
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl 2-[(3-chlorophenyl)carbamoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-9(14)6-12-10(15)13-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFLCNYDUZYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)